[1,1'-Biphenyl]-3,4',5-tricarboxylic acid [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Brand Name: Vulcanchem
CAS No.: 677010-20-7
VCID: VC4135061
InChI: InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
SMILES: C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

CAS No.: 677010-20-7

Cat. No.: VC4135061

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid - 677010-20-7

Specification

CAS No. 677010-20-7
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Standard InChI Key LQEZHWGJSWHXPJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Introduction

Chemical Structure and Synthesis

Molecular Structure and Physicochemical Properties

BPTCA’s structure comprises two phenyl rings connected by a single bond, with carboxylic acid groups at the 3-position of one ring and the 4' and 5-positions of the other. This arrangement creates a planar geometry that facilitates π-π stacking and hydrogen bonding, critical for its self-assembly behavior. The molecule’s tilt angle relative to substrate surfaces varies between 25° and 50°, depending on the metal substrate (e.g., Cu or Ag), as observed in scanning tunneling microscopy (STM) studies .

Table 1: Key Structural Parameters of BPTCA Monolayers

SubstrateUnit CellTilt AngleAdsorption Geometry
Cu6×36 \times \sqrt{3}45–50°Bipodal bidentate
AgIncommensurate25–30°Monopodal bidentate

The bipodal bidentate geometry on Cu results in a crystalline commensurate structure, whereas Ag substrates induce incommensurate rows with structural defects .

Synthetic Routes and Optimization

BPTCA is synthesized via a two-step procedure involving cross-coupling and oxidation reactions. A representative pathway includes:

  • Suzuki–Miyaura Coupling: Reacting 3-bromo-5-carboxybenzoic acid with 4-carboxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst in 1,2-dimethoxyethane under reflux (48 hours, Schlenk conditions) .

  • Oxidation: Treating the intermediate with sodium hydroxide in a tetrahydrofuran-methanol-water mixture to yield the final product .

Table 2: Synthesis Conditions and Yields

StepReagents/CatalystsSolventTemperatureYield
1Pd(PPh₃)₄, CsF1,2-Dimethoxyethane110°C~82%
2NaOH, H₂OTHF/MeOH/H₂O20°C70–75%

Optimization studies highlight the critical role of solvent polarity and temperature in minimizing by-products and maximizing crystallinity .

Applications in Metal-Organic Frameworks (MOFs)

BPTCA’s three carboxylate groups enable robust coordination with transition metals, forming MOFs with high surface areas (>1,500 m²/g) and tunable pore sizes. For instance, Co(II)-BPTCA frameworks exhibit enhanced electrocatalytic activity for oxygen reduction reactions (ORR), with a half-wave potential shift of +50 mV compared to non-functionalized analogs . The ligand’s symmetry and steric effects dictate the MOF’s topology, as demonstrated by X-ray diffraction (XRD) and gas adsorption analyses.

Surface Chemistry and Monolayer Formation

BPTCA forms substrate-dependent monolayers, a phenomenon elucidated through synchrotron-based X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. On Cu(111) surfaces, BPTCA adopts a bipodal bidentate adsorption mode, forming a highly ordered 6×36 \times \sqrt{3} lattice . In contrast, Ag substrates induce monopodal binding, resulting in incommensurate structures with kinks and waves due to weaker molecule-substrate interactions . These findings underscore the interplay between molecular symmetry and metal surface chemistry in directing self-assembly.

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